8-Chloro-2-methoxy-1,5-naphthyridine
Overview
Description
8-Chloro-2-methoxy-1,5-naphthyridine is a heterocyclic compound with the molecular formula C9H7ClN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 2nd position on the naphthyridine ring.
Mechanism of Action
Target of Action
It’s worth noting that naphthyridine derivatives, in general, have been found to exhibit a wide range of biological activities .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Naphthyridines are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Naphthyridines, in general, have been found to exhibit a variety of biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of naphthyridines .
Biochemical Analysis
Biochemical Properties
It is known that naphthyridines, the class of compounds to which it belongs, exhibit a great variety of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Related naphthyridine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some naphthyridines have demonstrated anticancer properties
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 8-Chloro-2-methoxy-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-Chloro-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
8-Chloro-2-methoxy-1,5-naphthyridine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of more complex molecules with potential biological activities. In medicinal chemistry, naphthyridine derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound is used in the development of metal complexes for various catalytic and analytical applications .
Comparison with Similar Compounds
8-Chloro-2-methoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
8-Chloro-2-methoxy-7-nitro-1,5-naphthyridine: This compound has a nitro group at the 7th position, which may alter its reactivity and biological activity.
1,8-Naphthyridine: The parent compound without any substituents, which serves as a basis for synthesizing various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-chloro-2-methoxy-1,5-naphthyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAVZRJSEDSFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623779 | |
Record name | 8-Chloro-2-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249889-68-7 | |
Record name | 8-Chloro-2-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-2-methoxy-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.